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molecular formula C13H15N3O B8347984 1-(2-Oxazol-2-ylphenyl)piperazine

1-(2-Oxazol-2-ylphenyl)piperazine

Cat. No. B8347984
M. Wt: 229.28 g/mol
InChI Key: GIGLAIRYCCEWSZ-UHFFFAOYSA-N
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Patent
US05859014

Procedure details

A mixture of the 4-benzyl-1-(2-oxazol-2-ylphenyl)piperazine (0.906 g, 2.84 mmol), obtained as in the proceeding paragraph, 10% palladium on carbon (1 g) and methanol (20 mL) was stirred 4 hours at 25° C. under a hydrogen atmosphere (15 psi). The reaction mixture then was filtered and concentrated by rotary evaporation to give 1-(2-oxazol-2-ylphenyl)piperazine (0.480 g, 2.1 mmol).
Name
4-benzyl-1-(2-oxazol-2-ylphenyl)piperazine
Quantity
0.906 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:20]2[O:21][CH:22]=[CH:23][N:24]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].CO>[O:21]1[CH:22]=[CH:23][N:24]=[C:20]1[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
4-benzyl-1-(2-oxazol-2-ylphenyl)piperazine
Quantity
0.906 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=C(C=CC=C1)C=1OC=CN1
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred 4 hours at 25° C. under a hydrogen atmosphere (15 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture then was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C(=NC=C1)C1=C(C=CC=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.1 mmol
AMOUNT: MASS 0.48 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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